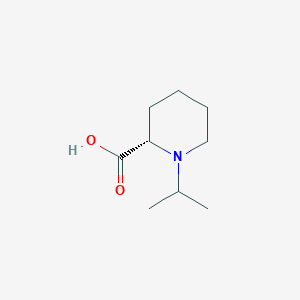
Naphthalene-1,8-disulfonic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene-1,8-disulfonic acid is an organic compound with the molecular formula C10H8O6S2. It is one of several isomers of naphthalenedisulfonic acid, characterized by the presence of two sulfonic acid groups attached to the 1 and 8 positions of the naphthalene ring. This compound is typically a colorless solid and is known for its strong acidic properties.
作用機序
Target of Action
Naphthalene-1,8-disulfonic Acid is a fluorescent organic compound . It is one of several isomers of naphthalenedisulfonic acid It has been shown to interact with macrocycles l1 and l2 .
Mode of Action
The interaction of this compound with its targets has been evaluated by fluorescence emission spectra . It was found that this compound had a quenching effect upon the addition of the two macrocycles, which contain both 2,6-pyridylamide and dipyrrole units .
Biochemical Pathways
It is known that naphthalene and substituted naphthalenes can be degraded by various bacterial species . The degradation of naphthalene yields a mixture of the 1- and 2-sulfonic acids . Further sulfonation of the latter disulfonic acid mixture yields 78% 1,3,6- and 17% 1.3.5- + 1,3,7- trisulfonic acids .
Pharmacokinetics
It is known that this compound is thermally stable up to 300 °c . Above this temperature, a weight loss of 1.2% occurs . These properties could potentially impact the bioavailability of this compound.
Result of Action
KAs 3–5 cells showed cellular aggregation around naphthalene crystals with decreased cell surface charge .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the temperature can affect the thermal stability of this compound . Furthermore, the presence of other compounds, such as macrocycles L1 and L2, can influence the interaction of this compound with its targets .
生化学分析
Biochemical Properties
It has been used in the preparation of organic salts with other compounds, indicating potential interactions with various biomolecules .
Molecular Mechanism
The molecular mechanism of Naphthalene-1,8-disulfonic Acid is not well-defined. It’s known that the compound can participate in reactions with other molecules to form crystalline complexes
準備方法
Synthetic Routes and Reaction Conditions
Naphthalene-1,8-disulfonic acid is synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid or oleum. The reaction conditions, such as temperature and concentration of sulfuric acid, are carefully controlled to ensure the selective formation of the 1,8-disulfonic acid isomer. The general reaction can be represented as: [ \text{C}{10}\text{H}{8} + 2\text{H}{2}\text{SO}{4} \rightarrow \text{C}{10}\text{H}{6}(\text{SO}{3}\text{H}){2} + 2\text{H}_{2}\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous reactors where naphthalene is mixed with oleum at controlled temperatures. The reaction mixture is then cooled, and the product is precipitated out as the free acid or as a salt by the addition of alkaline sodium sulfate .
化学反応の分析
Types of Reactions
Naphthalene-1,8-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form naphthalene derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while amination can be done using ammonia or amines under acidic conditions.
Major Products Formed
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Naphthalene and its reduced forms.
Substitution: Halogenated or aminated naphthalene derivatives.
科学的研究の応用
Naphthalene-1,8-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for diazo compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug formulations and as a counterion in pharmaceutical salts.
類似化合物との比較
Similar Compounds
- Naphthalene-1,5-disulfonic acid (Armstrong’s acid)
- Naphthalene-2,6-disulfonic acid
- Naphthalene-1,3,5-trisulfonic acid
Uniqueness
Naphthalene-1,8-disulfonic acid is unique due to its specific isomeric form, which imparts distinct chemical properties and reactivity compared to other naphthalenedisulfonic acids. Its position of sulfonic acid groups allows for unique interactions and applications in various fields .
特性
IUPAC Name |
naphthalene-1,8-disulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)8-5-1-3-7-4-2-6-9(10(7)8)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGFCRCWXGDIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2709726.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2709727.png)
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2709730.png)
![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2709731.png)
![2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2709732.png)
![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B2709733.png)
![5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2709734.png)


![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2709740.png)
![2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2709741.png)

![2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2709745.png)
